Aflatoxin P1
Overview
Description
Aflatoxins are various poisonous carcinogens and mutagens that are produced by certain molds, particularly Aspergillus species . They grow in soil, decaying vegetation, and various staple foodstuffs and commodities . Aflatoxins are among the most carcinogenic substances known . After entering the body, aflatoxins may be metabolized by the liver to a reactive epoxide intermediate or hydroxylated to become the less harmful aflatoxin M1 .
Synthesis Analysis
Aflatoxins are produced by many species of Aspergillus, particularly A. parasiticus and A. flavus . Aflatoxin B1 is considered the most toxic and is produced by both Aspergillus flavus and Aspergillus parasiticus . Aflatoxin M1 is present in the fermentation broth of Aspergillus parasiticus, but it and aflatoxin M2 are also produced when an infected liver metabolizes aflatoxin B1 and B2 .Molecular Structure Analysis
Aflatoxins are common contaminants for various foods, feeds, and crops, such as corn, rice, and peanuts . There are many types of aflatoxins, such as aflatoxin B1 (AFB1, C17H12O6), aflatoxin B2 (AFB2, C17H14O6), aflatoxin G1 (AFG1, C17H12O7), aflatoxin G2 (AFG2, C17H14O7), aflatoxin M1 (AFM1, C17H12O7), aflatoxin M2 (AFM2, C17H14O7), aflatoxin P1 (AFP1, C16H10O6), and aflatoxin Q1 (AFQ1, C17H12O7) .Chemical Reactions Analysis
O-dealkylation, ketoreduction, epoxidation, and hydroxylation are the major metabolic pathways of AFB1. These reactions lead to the creation of highly toxic AFBO and AFM1 or relatively nontoxic forms, such as aflatoxin P1 (AFP1), AFQ1, or aflatoxin 2a (AFB2a) .Physical And Chemical Properties Analysis
Aflatoxins are produced by filamentous fungi, primarily Aspergillus flavus, A. parasiticus, and A. nomius . Aflatoxins are common contaminants for various foods, feeds, and crops, such as groundnuts . They are more easily produced in humid and high temperature environment .Scientific Research Applications
Metabolism and Toxicity in Aquatic Species
Aflatoxins, including Aflatoxin P1, have been extensively studied in aquatic species. Research highlights their widespread contamination in feeds and fish meals, leading to toxicological effects in aquatic species. These studies emphasize the impact of aflatoxins on fish farming, causing high mortality and quality decline in fish stock, thus posing significant problems in aquaculture systems (Santacroce et al., 2008).
Aflatoxins and Liver Cancer
Aflatoxin B1 (AFB1), a close relative of Aflatoxin P1, has been studied for its role in liver cancer. Extensive research shows that AFB1 is carcinogenic to humans, especially in connection with hepatitis B virus (HBV). This body of work serves as a template for understanding the carcinogenic potential of other aflatoxins like Aflatoxin P1 (Groopman & Kensler, 2005).
Aflatoxins in Foodstuffs and Human Health
Research conducted in Brazil stresses the need to investigate the level of exposure to aflatoxins, including Aflatoxin P1, and their impact on human health due to their frequent detection in foodstuffs. This study emphasizes the significance of Aflatoxin P1 and related compounds as risk factors for hepatocellular carcinoma (HCC) in exposed populations (DE OLIVEIRA & Germano, 1997).
Aflatoxin B1 and M1 in Cancer Development
The biological properties of Aflatoxin B1 and M1, closely related to Aflatoxin P1, have been linked to cancer development. Recent epidemiological studies aim to evaluate the effects of these aflatoxins on cancer cells and their correlation with cancer cell proliferation and invasion (Marchese et al., 2018).
Gut Microbial Communities and Aflatoxin B1
Studies on male F344 rats reveal that Aflatoxin B1, similar to Aflatoxin P1, can induce compositional changes in gut microbial communities. This research suggests that aflatoxins can modify gut microbiota in a dose-dependent manner, which could have significant implications for understanding the effects of Aflatoxin P1 (Wang et al., 2016).
Protection against Aflatoxin B1-Induced Liver Cancer
Research has also focused on chemoprotective strategies against Aflatoxin B1-induced liver cancer. One study demonstrated the efficacy of a synthetic oleanane triterpenoid in protecting against AFB1-induced hepatocellular carcinoma, providing insights that could be relevant for Aflatoxin P1 as well (Johnson et al., 2014).
Species Susceptibility to Aflatoxin B1 Carcinogenesis
The carcinogenic potency of aflatoxins, including P1, varies among species. This research on the biotransformation of AFB1 in different species, including rats, mice, monkeys, and humans, provides a foundation for understanding the interspecies differences in susceptibility to aflatoxins (Ramsdell & Eaton, 1990).
Safety And Hazards
Aflatoxins are known to be genotoxic and carcinogenic, exposure through food should be kept as low as possible . They can be fatal if swallowed or in contact with skin or if inhaled . They may cause cancer . Precautionary measures include not breathing dust/ fume/ gas/ mist/ vapours/ spray, washing hands thoroughly after handling, wearing protective gloves/ protective clothing, and wearing respiratory protection .
Future Directions
properties
IUPAC Name |
(3S,7R)-11-hydroxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),4,10,13(17)-pentaene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c17-8-2-1-6-11-9(18)5-10-13(7-3-4-20-16(7)21-10)14(11)22-15(19)12(6)8/h3-5,7,16,18H,1-2H2/t7-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXNPKDOMYPPJ-HYORBCNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C3=C(C4=C(C=C3O)OC5C4C=CO5)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C2=C1C3=C(C4=C(C=C3O)O[C@@H]5[C@H]4C=CO5)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50185977 | |
Record name | Aflatoxin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxin P1 | |
CAS RN |
32215-02-4 | |
Record name | Aflatoxin P1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32215-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aflatoxin P1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032215024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aflatoxin P1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50185977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aflatoxin P1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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